molecular formula C13H8F2O2 B1338938 3-(2,6-difluorophenyl)benzoic Acid CAS No. 656305-06-5

3-(2,6-difluorophenyl)benzoic Acid

Cat. No. B1338938
M. Wt: 234.2 g/mol
InChI Key: ZTPVDMLBKGVDLV-UHFFFAOYSA-N
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Description

The compound "3-(2,6-difluorophenyl)benzoic Acid" is a derivative of benzoic acid, which is a simple aromatic carboxylic acid. Its structure consists of a benzoic acid core with a difluorophenyl group attached to the third position of the benzene ring. This structural modification can potentially alter the physical, chemical, and biological properties of the molecule compared to benzoic acid itself.

Synthesis Analysis

The synthesis of fluorinated benzoic acid derivatives is not directly discussed in the provided papers. However, similar synthetic strategies can be inferred from the literature. For instance, the synthesis of various azo-benzoic acids and their precursors involves spectroscopic techniques such as NMR, UV-VIS, and IR, which could also be applicable to the synthesis of difluorophenyl benzoic acid derivatives . Additionally, the synthesis of tris(trifluoromethyl)benzoic acid from tris(trifluoromethyl)benzene using n-butyllithium and carbon dioxide suggests a possible route for introducing carboxylic acid groups to fluorinated aromatic compounds .

Molecular Structure Analysis

The molecular structure of fluorinated benzoic acids can be characterized using X-ray diffraction, as demonstrated by the crystal structure determination of a dichlorophenylcarbamoyl benzoic acid . This technique could be employed to determine the precise geometry and conformation of "3-(2,6-difluorophenyl)benzoic Acid". Furthermore, density functional theory (DFT) methods are used to optimize molecular structures and geometries, which could be applied to analyze the molecular structure of the compound .

Chemical Reactions Analysis

The reactivity of benzoic acid derivatives can be influenced by substituents on the benzene ring. For example, the presence of trifluoromethyl groups can hinder normal esterification reactions due to steric hindrance, leading to alternative reaction pathways such as the formation of esters via acylium ions . This suggests that the difluorophenyl group in "3-(2,6-difluorophenyl)benzoic Acid" may also affect its reactivity in chemical reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzoic acid derivatives are closely related to their molecular structure. Spectroscopic techniques provide insights into the electronic properties of these compounds, such as the absorption spectra and photophysical properties . The presence of fluorine atoms is likely to influence the acid dissociation constant (pKa) and other spectral properties, as seen in the characterization of tris(trifluoromethyl)benzoic acid . Additionally, computational methods such as DFT can predict non-linear optical properties and other electronic characteristics, which could be relevant for "3-(2,6-difluorophenyl)benzoic Acid" .

Scientific Research Applications

  • Fluorescence Probes Development : Setsukinai et al. (2003) developed novel fluorescence probes to detect highly reactive oxygen species such as hydroxyl radicals. They synthesized compounds including 2-[6-(4'-hydroxy)phenoxy-3H-xanthen-3-on-9-yl]benzoic acid and 2-[6-(4'-amino)phenoxy-3H-xanthen-3-on-9-yl]benzoic acid, which are useful in studying the roles of reactive oxygen species in various biological and chemical applications (Setsukinai et al., 2003).

  • Regioselective Metalation and Carboxylation : Dmowski and Piasecka-Maciejewska (1998) explored regioselective metalation and subsequent carboxylation of 1,3-bis(trifluoromethyl)benzene to synthesize various benzoic acid derivatives, demonstrating the potential for creating specialized chemical structures for various applications (Dmowski & Piasecka-Maciejewska, 1998).

  • Chemical Synthesis and Luminescence Studies : Sivakumar et al. (2011) synthesized aromatic carboxylic acids and lanthanide coordination compounds with potential applications in luminescence and photophysical studies (Sivakumar et al., 2011).

  • Catalysis in Polymer Synthesis : Darensbourg et al. (2002) investigated zinc complexes derived from benzoic acids with electron-withdrawing substituents as catalyst precursors in the coupling of carbon dioxide and epoxides for polycarbonate synthesis (Darensbourg et al., 2002).

  • Quantum Chemical Computations and Molecular Docking : Charanya et al. (2019) conducted a theoretical study and molecular docking of 2-[(2,3-dimethylphenyl)amino]benzoic acid, exploring its electronic properties and potential biological activity (Charanya et al., 2019).

  • Corrosion Inhibition Studies : Arrousse et al. (2021) synthesized and analyzed compounds including methyl 2-(6-hydroxy-3-oxo-3H-xanthen-9-yl) benzoate for their potential as corrosion inhibitors in acidic media (Arrousse et al., 2021).

Safety And Hazards

The safety data sheet for a related compound indicates that it causes skin irritation, serious eye damage, and causes damage to organs (Lungs) through prolonged or repeated exposure if inhaled .

properties

IUPAC Name

3-(2,6-difluorophenyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8F2O2/c14-10-5-2-6-11(15)12(10)8-3-1-4-9(7-8)13(16)17/h1-7H,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTPVDMLBKGVDLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=O)O)C2=C(C=CC=C2F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90460937
Record name 3-(2,6-difluorophenyl)benzoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90460937
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2,6-difluorophenyl)benzoic Acid

CAS RN

656305-06-5
Record name 3-(2,6-difluorophenyl)benzoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90460937
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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